2-Bromo-4,5-dimethoxybenzenesulfonamide
Overview
Description
2-Bromo-4,5-dimethoxybenzenesulfonamide is a chemical compound with the molecular formula C8H10BrNO4S and a molecular weight of 296.14 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-4,5-dimethoxybenzenesulfonamide typically involves the bromination of 4,5-dimethoxybenzenesulfonamide. One common method includes the use of bromine in a nonpolar solvent under the influence of sulfuric acid . The reaction proceeds through an electrophilic aromatic substitution mechanism, where the bromine atom is introduced to the aromatic ring.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The bromination reaction is often carried out in a controlled environment to minimize side reactions and maximize the efficiency of the bromination process. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, often in the presence of a base to facilitate the nucleophilic attack.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of this compound.
Scientific Research Applications
2-Bromo-4,5-dimethoxybenzenesulfonamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,5-dimethoxybenzyl bromide: Similar in structure but differs in the functional group attached to the benzene ring.
4-Bromo-2,5-dimethoxyphenethylamine: Another brominated compound with different applications, primarily in the field of psychopharmacology.
Uniqueness
2-Bromo-4,5-dimethoxybenzenesulfonamide is unique due to its combination of bromine and sulfonamide groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various research applications.
Properties
IUPAC Name |
2-bromo-4,5-dimethoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO4S/c1-13-6-3-5(9)8(15(10,11)12)4-7(6)14-2/h3-4H,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXXFLICJJJSKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407127 | |
Record name | 2-bromo-4,5-dimethoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56948-10-8 | |
Record name | 2-bromo-4,5-dimethoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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